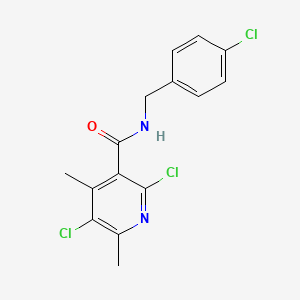

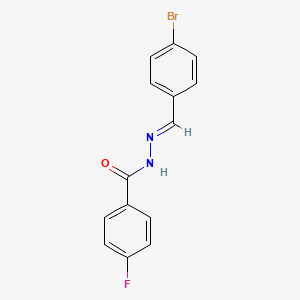

![molecular formula C22H17N3O2 B5566436 N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)

N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide” is a complex organic compound that contains a pyridazine ring, a phenyl ring, and a naphthyl ring. The pyridazine ring is a six-membered ring with two nitrogen atoms. It’s known for its reactivity and is often used in the synthesis of various pharmaceuticals .

Chemical Reactions Analysis

Pyridazine compounds are known for their reactivity and can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions . The exact reactions that “this compound” can undergo would depend on the reaction conditions and reagents used.科学的研究の応用

Water Oxidation Catalysts

N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide has been investigated for its potential in water oxidation catalysis. For instance, studies have explored the synthesis and characterization of complexes showing promise for water oxidation, highlighting the role of specific ligands in enhancing catalytic efficiency (R. Zong & R. Thummel, 2005). These findings contribute to the development of efficient and sustainable water-splitting technologies.

Histochemical Techniques

Research has also delved into histochemical techniques, with this compound derivatives being explored for tissue oxidase demonstration. This work expands the toolbox for histological studies, enabling detailed analysis of tissue samples and offering insights into cellular processes and structures (M. S. Burstone, 1959).

Pharmacological Evaluation

In pharmacological research, derivatives have been evaluated for their potential in toxicity assessment, tumor inhibition, and their analgesic and anti-inflammatory actions. Computational and experimental methods have been applied to study the interactions with biological targets, offering a foundation for developing new therapeutic agents (M. Faheem, 2018).

Catalytic Applications

The compound and its derivatives have been utilized in catalytic applications, such as palladium-catalyzed cycloaromatization reactions. These studies not only shed light on the mechanisms of complex chemical transformations but also contribute to the synthesis of novel compounds with potential applications in materials science and pharmaceuticals (Peiyuan Li et al., 2015).

Synthesis of Fused Azines

Further research has focused on the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, leading to the development of fused azines. These compounds hold significance in the field of organic chemistry, providing new pathways for the synthesis of complex molecules with diverse applications (H. M. Ibrahim & H. Behbehani, 2014).

作用機序

特性

IUPAC Name |

N-[4-(6-methylpyridazin-3-yl)oxyphenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-15-6-13-21(25-24-15)27-20-11-9-19(10-12-20)23-22(26)18-8-7-16-4-2-3-5-17(16)14-18/h2-14H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNZWUXCJYWHFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5566364.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5566377.png)

![6',7'-dimethoxy-1'-phenyl-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5566382.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide](/img/structure/B5566392.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)

![4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5566413.png)

![3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5566420.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)